molecular formula C21H17ClN4O5 B11056246 1-(4-chlorophenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione

1-(4-chlorophenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione

Cat. No.: B11056246
M. Wt: 440.8 g/mol
InChI Key: QHIVKBRVVQMSNR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes a pyrimidine and pyrroloquinoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenylhydrazine with a suitable diketone can lead to the formation of the pyrroloquinoline core, which is then further reacted with nitro-substituted pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can lead to various substituted derivatives .

Scientific Research Applications

1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione is unique due to its spiro structure, which imparts specific chemical and biological properties. Its combination of pyrimidine and pyrroloquinoline moieties makes it distinct from other similar compounds .

Properties

Molecular Formula

C21H17ClN4O5

Molecular Weight

440.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-7'-nitrospiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C21H17ClN4O5/c22-13-3-5-14(6-4-13)25-19(28)21(18(27)23-20(25)29)11-12-10-15(26(30)31)7-8-16(12)24-9-1-2-17(21)24/h3-8,10,17H,1-2,9,11H2,(H,23,27,29)

InChI Key

QHIVKBRVVQMSNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3(CC4=C(N2C1)C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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